molecular formula C14H11NO3 B13176345 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Katalognummer: B13176345
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: BUVPJPNGIQNDPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is an organic compound with the molecular formula C14H11NO3 It is characterized by the presence of a furan ring substituted with a cyanophenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones, hydroxy derivatives.

    Reduction: Amines, reduced cyanophenyl derivatives.

    Substitution: Esters, amides.

Wissenschaftliche Forschungsanwendungen

2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.

    Agrochemicals: It can be used in the synthesis of pesticides and herbicides.

    Material Science: It is used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is unique due to the presence of both the furan ring and the cyanophenyl group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Eigenschaften

Molekularformel

C14H11NO3

Molekulargewicht

241.24 g/mol

IUPAC-Name

2-[5-(4-cyanophenyl)-3-methylfuran-2-yl]acetic acid

InChI

InChI=1S/C14H11NO3/c1-9-6-13(18-12(9)7-14(16)17)11-4-2-10(8-15)3-5-11/h2-6H,7H2,1H3,(H,16,17)

InChI-Schlüssel

BUVPJPNGIQNDPD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=C1)C2=CC=C(C=C2)C#N)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.